3-Hydroxy-4-sulfanyl-1lambda~6~-thiolane-1,1-dione
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Overview
Description
3-Hydroxy-4-sulfanyl-1lambda~6~-thiolane-1,1-dione is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxyl group, a sulfanyl group, and a thiolane ring with a lambda6 sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-sulfanyl-1lambda~6~-thiolane-1,1-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a thiolane derivative with a hydroxylating agent to introduce the hydroxyl group at the desired position. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This approach allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-sulfanyl-1lambda~6~-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the hydroxyl group can result in various ether or amine derivatives.
Scientific Research Applications
3-Hydroxy-4-sulfanyl-1lambda~6~-thiolane-1,1-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-sulfanyl-1lambda~6~-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfanyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-4-methanesulfonyl-1lambda~6~-thiolane-1,1-dione
- 3-Hydrazinyl-4-hydroxy-1lambda~6~-thiolane-1,1-dione
- 3-(Decylsulfanyl)-4-hydroxy-1lambda~6~-thiolane-1,1-dione
Uniqueness
3-Hydroxy-4-sulfanyl-1lambda~6~-thiolane-1,1-dione is unique due to its specific combination of functional groups and the presence of a lambda6 sulfur atom. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
35555-93-2 |
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Molecular Formula |
C4H8O3S2 |
Molecular Weight |
168.2 g/mol |
IUPAC Name |
1,1-dioxo-4-sulfanylthiolan-3-ol |
InChI |
InChI=1S/C4H8O3S2/c5-3-1-9(6,7)2-4(3)8/h3-5,8H,1-2H2 |
InChI Key |
WWWACGNVSYYYHY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CS1(=O)=O)S)O |
Origin of Product |
United States |
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